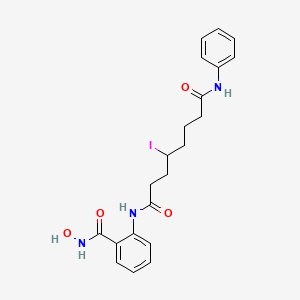
N1-(2-(Hydroxycarbamoyl)phenyl)-4-iodo-N8-phenyloctanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo Suberoylanilide Hydroxamic Acid is a derivative of Suberoylanilide Hydroxamic Acid, which is a well-known histone deacetylase inhibitor. This compound has gained attention due to its potential therapeutic applications, particularly in cancer treatment. The addition of an iodine atom enhances its biological activity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo Suberoylanilide Hydroxamic Acid typically involves the iodination of Suberoylanilide Hydroxamic Acid. The process begins with the preparation of Suberoylanilide Hydroxamic Acid, which can be synthesized through a continuous flow synthesis method. This method involves the transformation of methyl or ethyl carboxylic esters into hydroxamic acids using a flow reactor .
Industrial Production Methods
Industrial production of 4-Iodo Suberoylanilide Hydroxamic Acid follows similar synthetic routes but on a larger scale. The continuous flow synthesis method is preferred due to its increased reaction rate and higher product purity .
Chemical Reactions Analysis
Types of Reactions
4-Iodo Suberoylanilide Hydroxamic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of an atom or a group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like iodine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 4-Iodo Suberoylanilide Hydroxamic Acid can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
4-Iodo Suberoylanilide Hydroxamic Acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: It is used in studies involving histone deacetylase inhibition and gene expression regulation.
Medicine: It has potential therapeutic applications in cancer treatment due to its ability to induce cell differentiation and apoptosis
Industry: It is used in the development of new drugs and therapeutic agents
Mechanism of Action
4-Iodo Suberoylanilide Hydroxamic Acid exerts its effects by inhibiting histone deacetylases. This inhibition leads to the accumulation of acetylated histones and proteins, which in turn affects gene expression and induces cell differentiation and apoptosis. The compound acts as a chelator for zinc ions found in the active site of histone deacetylases, thereby inhibiting their activity .
Comparison with Similar Compounds
4-Iodo Suberoylanilide Hydroxamic Acid is compared with other similar compounds such as:
Suberoylanilide Hydroxamic Acid (Vorinostat): Both compounds inhibit histone deacetylases, but the addition of an iodine atom in 4-Iodo Suberoylanilide Hydroxamic Acid enhances its biological activity and specificity.
Trichostatin A: Another histone deacetylase inhibitor with a different chemical structure but similar biological activity.
Belinostat: A hydroxamic acid-based pan-histone deacetylase inhibitor with applications in cancer therapy.
These comparisons highlight the uniqueness of 4-Iodo Suberoylanilide Hydroxamic Acid in terms of its enhanced biological activity and specificity due to the presence of the iodine atom.
Properties
Molecular Formula |
C21H24IN3O4 |
|---|---|
Molecular Weight |
509.3 g/mol |
IUPAC Name |
N-[2-(hydroxycarbamoyl)phenyl]-4-iodo-N'-phenyloctanediamide |
InChI |
InChI=1S/C21H24IN3O4/c22-15(7-6-12-19(26)23-16-8-2-1-3-9-16)13-14-20(27)24-18-11-5-4-10-17(18)21(28)25-29/h1-5,8-11,15,29H,6-7,12-14H2,(H,23,26)(H,24,27)(H,25,28) |
InChI Key |
GKYABXDZTMEQQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCC(CCC(=O)NC2=CC=CC=C2C(=O)NO)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















